

spectroscopic comparison of "4-Methoxy-2,3,6-trimethylphenol" and its acetate derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-2,3,6-trimethylphenol

Cat. No.: B1296560

[Get Quote](#)

A Spectroscopic Comparison: 4-Methoxy-2,3,6-trimethylphenol and its Acetate Derivative

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the spectroscopic shifts observed upon acetylation of **4-Methoxy-2,3,6-trimethylphenol**, providing key data for structural confirmation and characterization.

This guide provides a comparative analysis of the spectroscopic properties of **4-Methoxy-2,3,6-trimethylphenol** and its acetate derivative, 4-Methoxy-2,3,6-trimethylphenyl acetate. The acetylation of the phenolic hydroxyl group induces characteristic shifts in the Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), and Mass Spectrometry (MS) data, which are crucial for tracking the reaction and confirming the structure of the resulting ester. The experimental data presented herein serves as a valuable reference for researchers working with similar phenolic compounds.

Data Presentation

The following tables summarize the key spectroscopic data for **4-Methoxy-2,3,6-trimethylphenol** and its acetate derivative.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
4-Methoxy-2,3,6-trimethylphenol	~3400-3200 (broad)	O-H (hydroxyl) stretch
~2950-2850	C-H (aliphatic) stretch	
~1600, ~1470	C=C (aromatic) stretch	
~1200	C-O (ether) stretch	
4-Methoxy-2,3,6-trimethylphenyl Acetate	~2950-2850	C-H (aliphatic) stretch
~1760	C=O (ester) stretch	
~1600, ~1480	C=C (aromatic) stretch	
~1200	C-O (ether and ester) stretch	

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
4-Methoxy-2,3,6-trimethylphenol	~6.5 (example)	s	1H	Ar-H
~4.8 (example, broad)	s	1H	Ar-OH	
~3.8 (example)	s	3H	-OCH ₃	
~2.2-2.3 (example)	s	9H	Ar-CH ₃ (3x)	
4-Methoxy-2,3,6-trimethylphenyl Acetate	~6.7 (example)	s	1H	Ar-H
~3.8 (example)	s	3H	-OCH ₃	
~2.3 (example)	s	3H	-OCOCH ₃	
~2.1-2.2 (example)	s	9H	Ar-CH ₃ (3x)	

Note: The exact chemical shifts for the aromatic and methyl protons can vary slightly depending on the specific substitution pattern and solvent.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Compound	Approximate Chemical Shift (δ , ppm)	Assignment
4-Methoxy-2,3,6-trimethylphenol	~150-155	C-OH (aromatic)
~145-150	C-OCH ₃ (aromatic)	
~115-135	C-C & C-H (aromatic)	
~55-60	-OCH ₃	
~15-25	Ar-CH ₃	
4-Methoxy-2,3,6-trimethylphenyl Acetate	~169	C=O (ester)
~148-152	C-O (aromatic, ester-linked)	
~145-150	C-OCH ₃ (aromatic)	
~120-140	C-C & C-H (aromatic)	
~55-60	-OCH ₃	
~21	-OCOCH ₃	
~15-25	Ar-CH ₃	

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z Peaks
4-Methoxy-2,3,6-trimethylphenol	C ₁₀ H ₁₄ O ₂	166.22	166 (M ⁺), 151 (M ⁺ - CH ₃)
4-Methoxy-2,3,6-trimethylphenyl Acetate	C ₁₂ H ₁₆ O ₃	208.25	208 (M ⁺), 166 (M ⁺ - C ₂ H ₂ O), 151 (M ⁺ - C ₂ H ₂ O - CH ₃)

Experimental Protocols

1. Synthesis of 4-Methoxy-2,3,6-trimethylphenyl Acetate

This protocol describes a general method for the acetylation of a phenol.

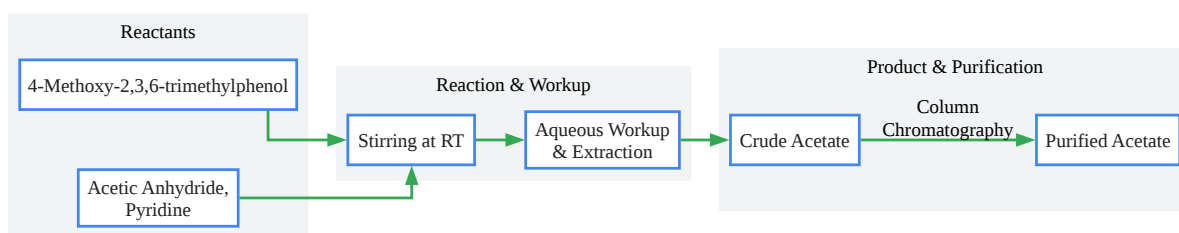
- Materials: **4-Methoxy-2,3,6-trimethylphenol**, acetic anhydride, pyridine (or another suitable base), and a suitable solvent (e.g., dichloromethane).
- Procedure:
 - Dissolve **4-Methoxy-2,3,6-trimethylphenol** in the chosen solvent in a round-bottom flask.
 - Add a stoichiometric excess of acetic anhydride to the solution.
 - Add a catalytic amount of pyridine to the reaction mixture.
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel if necessary.

2. Spectroscopic Analysis

- Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed on the attenuated total reflectance (ATR) crystal, or prepared as a KBr pellet (for solids) or a thin film on a salt plate (for liquids). The spectrum is recorded over a range of 4000-400 cm^{-1} .

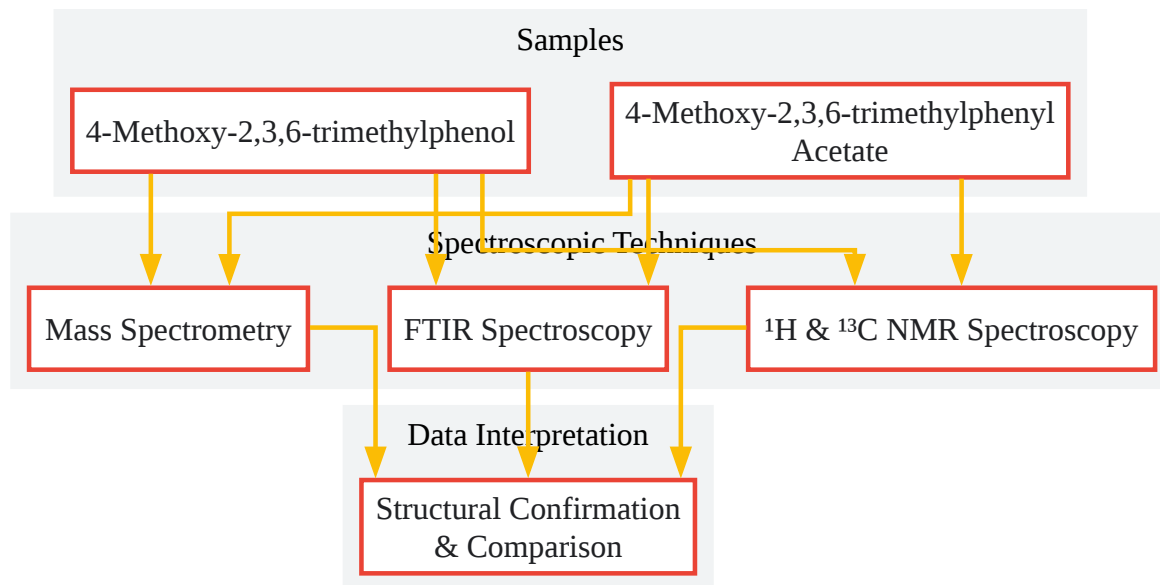
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4-Methoxy-2,3,6-trimethylphenyl acetate.



[Click to download full resolution via product page](#)

Caption: Logical flow of spectroscopic analysis for structural elucidation.

- To cite this document: BenchChem. [spectroscopic comparison of "4-Methoxy-2,3,6-trimethylphenol" and its acetate derivative]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296560#spectroscopic-comparison-of-4-methoxy-2-3-6-trimethylphenol-and-its-acetate-derivative\]](https://www.benchchem.com/product/b1296560#spectroscopic-comparison-of-4-methoxy-2-3-6-trimethylphenol-and-its-acetate-derivative)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com